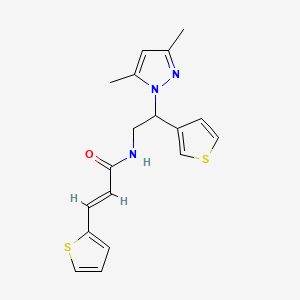
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews recent findings on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Structure and Synthesis
The structure of the compound features a pyrazole ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes that yield high purity and yield rates.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 20 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound is hypothesized to possess comparable antimicrobial efficacy due to its structural similarities.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 2.50 - 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have reported that certain derivatives can stabilize human red blood cell membranes, indicating their potential to mitigate inflammation . The compound's structure may facilitate interactions that inhibit these enzymes, leading to reduced inflammatory responses.
Anticancer Activity
The anticancer properties of pyrazole derivatives are being actively researched. Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as Huh7 and MCF7 . The mechanism often involves inducing apoptosis or cell cycle arrest in cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 | 163.3 |
| MCF7 | 170 |
Case Studies
- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against multidrug-resistant pathogens, revealing that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .
- In Vivo Anti-inflammatory Study : In a model of induced inflammation, a derivative similar to the target compound significantly reduced edema and inflammatory markers, suggesting its potential for therapeutic use in inflammatory diseases .
Propriétés
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-10-14(2)21(20-13)17(15-7-9-23-12-15)11-19-18(22)6-5-16-4-3-8-24-16/h3-10,12,17H,11H2,1-2H3,(H,19,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZZQXTCNAGME-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














